molecular formula C15H12F3NO4 B8028799 1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene

1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B8028799
M. Wt: 327.25 g/mol
InChI Key: YBXWUUMWZAJEOA-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Trifluoromethylation: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the nitro and trifluoromethyl groups.

    4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group but differs in the presence of a nitrile group instead of nitro and trifluoromethyl groups.

    2-(4-Methoxyphenyl)ethylamine: Similar methoxyphenyl group but different overall structure.

Uniqueness

1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(16,17)18)6-12(8-14)19(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXWUUMWZAJEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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